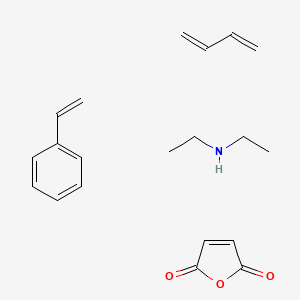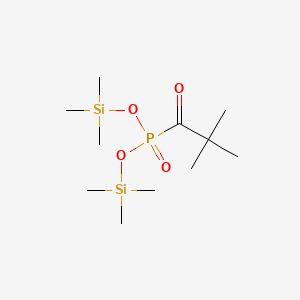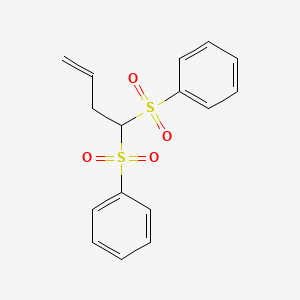
4-(Hydroxymethyl)-1,1-dimethyl-1,2,3,6-tetrahydropyridin-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Hydroxymethyl)-1,1-dimethyl-1,2,3,6-tetrahydropyridin-1-ium iodide is a quaternary ammonium compound with a unique structure that includes a tetrahydropyridine ring substituted with a hydroxymethyl group and two methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)-1,1-dimethyl-1,2,3,6-tetrahydropyridin-1-ium iodide typically involves the quaternization of 4-(Hydroxymethyl)-1,1-dimethyl-1,2,3,6-tetrahydropyridine with methyl iodide. The reaction is usually carried out in an aprotic solvent such as acetonitrile or dimethylformamide (DMF) under reflux conditions. The reaction proceeds as follows:
- Dissolve 4-(Hydroxymethyl)-1,1-dimethyl-1,2,3,6-tetrahydropyridine in the solvent.
- Add an excess of methyl iodide to the solution.
- Heat the reaction mixture under reflux for several hours.
- Cool the reaction mixture and precipitate the product by adding a non-solvent such as diethyl ether.
- Filter and purify the product by recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yield and purity of the product. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Hydroxymethyl)-1,1-dimethyl-1,2,3,6-tetrahydropyridin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride, bromide, or hydroxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium chloride (NaCl) or sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed
Oxidation: 4-(Formyl)-1,1-dimethyl-1,2,3,6-tetrahydropyridin-1-ium iodide or 4-(Carboxyl)-1,1-dimethyl-1,2,3,6-tetrahydropyridin-1-ium iodide.
Reduction: 4-(Hydroxymethyl)-1,1-dimethyl-1,2,3,6-tetrahydropyridine.
Substitution: 4-(Hydroxymethyl)-1,1-dimethyl-1,2,3,6-tetrahydropyridin-1-ium chloride, bromide, or hydroxide.
Applications De Recherche Scientifique
4-(Hydroxymethyl)-1,1-dimethyl-1,2,3,6-tetrahydropyridin-1-ium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of quaternary ammonium salts and as a phase-transfer catalyst.
Biology: Investigated for its potential as an antimicrobial agent due to its quaternary ammonium structure.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for the synthesis of biologically active compounds.
Industry: Utilized in the production of surfactants, disinfectants, and antistatic agents.
Mécanisme D'action
The mechanism of action of 4-(Hydroxymethyl)-1,1-dimethyl-1,2,3,6-tetrahydropyridin-1-ium iodide is primarily related to its quaternary ammonium structure. Quaternary ammonium compounds are known to interact with cell membranes, leading to disruption of membrane integrity and cell lysis. This makes them effective as antimicrobial agents. The compound can also act as a phase-transfer catalyst, facilitating the transfer of reactants between different phases in a reaction mixture.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetramethylammonium iodide: Similar quaternary ammonium structure but lacks the hydroxymethyl group.
Benzalkonium chloride: Another quaternary ammonium compound widely used as a disinfectant and antiseptic.
Cetyltrimethylammonium bromide: A surfactant with a long alkyl chain and quaternary ammonium head group.
Uniqueness
4-(Hydroxymethyl)-1,1-dimethyl-1,2,3,6-tetrahydropyridin-1-ium iodide is unique due to the presence of the hydroxymethyl group, which can undergo further chemical modifications
Propriétés
Numéro CAS |
110274-70-9 |
|---|---|
Formule moléculaire |
C8H16INO |
Poids moléculaire |
269.12 g/mol |
Nom IUPAC |
(1,1-dimethyl-3,6-dihydro-2H-pyridin-1-ium-4-yl)methanol;iodide |
InChI |
InChI=1S/C8H16NO.HI/c1-9(2)5-3-8(7-10)4-6-9;/h3,10H,4-7H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
ZIXYQFYIMULIAC-UHFFFAOYSA-M |
SMILES canonique |
C[N+]1(CCC(=CC1)CO)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


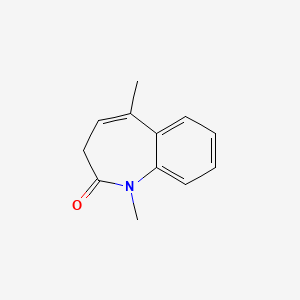



![4-[2-(4-Methoxyphenyl)ethenyl]-2-oxo-2H-1-benzopyran-3-carbonitrile](/img/structure/B14324659.png)
![6-(2-Chlorobenzoyl)-3-[(morpholin-4-yl)methyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B14324662.png)
![Hydrazinecarboxamide, 2-[1-(3,4-dimethylphenyl)ethylidene]-](/img/structure/B14324668.png)
![9-Phenyl-3,5,6,9-tetrahydrothieno[2,3-b][1,8]naphthyridin-4(2H)-one](/img/structure/B14324679.png)
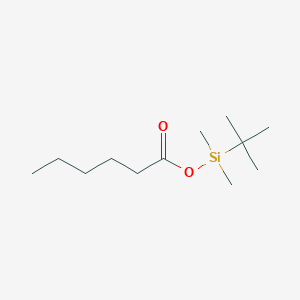
![1-Ethyl-4-[2-(4-hydroxyphenyl)ethenyl]quinolin-1-ium bromide](/img/structure/B14324690.png)
![1,1'-Bis[[2-(trimethylsilyl)ethoxy]methyl]-2,2'-bi-1Himidazole](/img/structure/B14324692.png)
